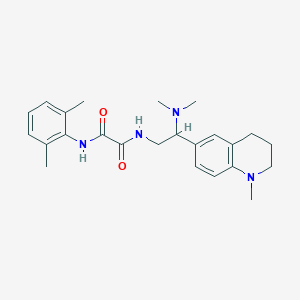

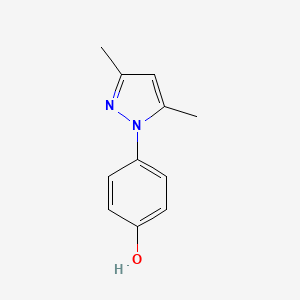

4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol involves several steps, including the condensation of specific phenols with other organic compounds. For instance, Ziminov et al. (2020) reported the synthesis and characterization of zinc phthalocyanine bearing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety, highlighting the influence of linker heteroatoms on the compound's properties (Ziminov et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been explored through various methods, including X-ray diffraction and density functional theory (DFT). Li-Zhipeng Tang et al. (2014) synthesized a similar compound, providing insights into its luminescent properties and molecular structure through single-crystal X-ray diffraction and DFT calculations (Li-Zhipeng Tang et al., 2014).

Chemical Reactions and Properties

Research has explored the chemical reactions and properties of this compound derivatives. For example, the work on complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols by Erkin et al. (2017) investigates the formation, structure, and stability of these complexes, demonstrating the compound's ability to form stable complexes at high temperatures (Erkin et al., 2017).

Physical Properties Analysis

The physical properties of this compound and its derivatives have been a subject of study, focusing on solubility, aggregation behavior, and photophysical properties. Ziminov et al. (2020) detailed the solvatochromic effects and aggregation behavior of zinc phthalocyanines containing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenoxy moiety, providing a comprehensive view of the compound's physical properties (Ziminov et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and interaction with various chemical agents, have been examined. Gupta et al. (1999) studied the synthesis, magnetism, NMR, and redox activity of dicopper(II) complexes, revealing the compound's versatile chemical properties and potential applications (Gupta et al., 1999).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol and its derivatives have been studied for their potential as corrosion inhibitors. A Density Functional Theory (DFT) study of various bipyrazolic compounds, including derivatives of this compound, demonstrated their efficacy in inhibiting corrosion, providing insights into their inhibition efficiencies and reactive sites (Wang, Wang, Wang, Wang, & Liu, 2006).

Luminescent Properties

Research on the luminescent properties of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, a related compound, revealed insights into its structure and luminescence. This compound exhibits significant luminescent properties, which were characterized through experimental and theoretical methods, including single-crystal X-ray diffraction and DFT calculations (Tang, Tao, Cheng, & Liu, 2014).

Tautomerism Studies

The compound's structure and tautomerism have been a subject of interest. A study on NH-pyrazoles, including a derivative of this compound, explored their crystallographic structures and tautomerism in solution and solid state, using X-ray crystallography and NMR spectroscopy (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

Photochemical Properties

Another study focused on the synthesis and characterization of tetra-substituted zinc phthalocyanines bearing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety. This research investigated the effect of linker heteroatoms on the spectroscopic, photophysical, and photochemical properties of these compounds, with potential applications in photodynamic therapy (Ziminov, Sidunets, Fundamensky, Gurzhiy, & Ramsh, 2020).

Optical Gas Detection

Research has also explored the use of bis-pyrazole based thin films for optical gas detection. A study proposed a thin film layer of 4-[bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-amino]phenol for detecting various air pollutants, highlighting its reversible sensitivity towards sulfur dioxide (Touzani, Kadiri, Zerrouki, Scorrano, Vasapollo, Manera, & Rella, 2011).

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been found to exhibit potential antifungal activity . They have also shown high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling .

Mode of Action

It’s suggested that pyrazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit the activity of certain enzymes .

Biochemical Pathways

Given the antifungal activity of similar compounds, it’s plausible that they may interfere with the synthesis of essential components of fungal cells, disrupting their growth and proliferation .

Pharmacokinetics

A related compound was found to have a long dissociation half-life (7 hours), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties suggest that 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol might also have favorable pharmacokinetic characteristics.

Result of Action

Related pyrazole derivatives have shown various biological activities, including anticancer, antitumor, antifungal, anti-tubercular, anti-aids, anti-malarial, and anti-inflammatory activities .

Propiedades

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-7-9(2)13(12-8)10-3-5-11(14)6-4-10/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZQDUBNKXYQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51011-27-9 |

Source

|

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2494223.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)

![2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)

![8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2494236.png)

![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)